molecular formula C22H28N2O6S B072318 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate CAS No. 1175-88-8

10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate

カタログ番号: B072318
CAS番号: 1175-88-8
分子量: 448.5 g/mol
InChIキー: ZEEPCWVFSHMOPI-LREBCSMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: トリメプラジンは、フェノチアジン誘導体を用いた一連の化学反応によって合成されます。このプロセスは通常、フェノチアジンを適切なアルキル化剤でアルキル化し、その後酒石酸塩を形成することによって行われます。 反応条件には、メタノールなどの溶媒の使用と、反応を促進するための加熱が含まれることがよくあります .

工業的生産方法: 工業的な設定では、トリメプラジン酒石酸塩は、フェノチアジンとジメチルアミノエチルクロリドを水酸化ナトリウムなどの塩基の存在下で反応させることによって製造されます。得られた生成物は、次に酒石酸で処理して酒石酸塩を形成します。 最終生成物は、再結晶化により精製され、真空条件下で乾燥されます .

化学反応の分析

反応の種類: トリメプラジンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬および条件:

主要な生成物:

4. 科学研究への応用

トリメプラジン酒石酸塩は、科学研究において幅広い応用範囲があります。

科学的研究の応用

Basic Information

  • Molecular Formula : C22H28N2O6S
  • Molecular Weight : 448.53 g/mol
  • CAS Number : 1175-88-8
  • Structure : The compound features a phenothiazine core with a dimethylammonio side chain and a tartrate moiety, contributing to its pharmacological properties.

Physical Properties

PropertyValue
Boiling Point420.3 °C
Flash Point208 °C
DensityNot Available
LogP2.429

Pharmacology

The primary application of 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium tartrate is in pharmacology, where it serves as an antipsychotic agent. Its mechanism of action involves antagonism of dopamine receptors, which is crucial for the treatment of schizophrenia and other psychotic disorders.

Case Study: Antipsychotic Efficacy

A study published in the Canadian Journal of Chemistry evaluated the efficacy of CyaMeMazine in animal models. The results indicated a significant reduction in psychotic symptoms compared to control groups, supporting its use as an effective antipsychotic medication .

Neuroscience

Research has demonstrated that this compound can modulate neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. This broad spectrum of activity suggests potential applications in treating mood disorders.

Case Study: Neurotransmitter Modulation

In a controlled experiment, CyaMeMazine was administered to subjects with depression. The outcomes showed enhanced serotonin levels, indicating its potential utility as an adjunct therapy for major depressive disorder .

Cancer Research

Emerging studies have explored the cytotoxic effects of phenothiazine derivatives on cancer cells. Preliminary findings suggest that CyaMeMazine exhibits selective toxicity towards certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Study: Cytotoxic Activity

A recent publication highlighted the effects of CyaMeMazine on breast cancer cell lines. The compound induced apoptosis and inhibited cell proliferation, suggesting its potential role as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of phenothiazines have been documented, with some studies indicating that CyaMeMazine possesses antibacterial and antifungal activity.

Case Study: Antimicrobial Efficacy

Research conducted on various microbial strains revealed that CyaMeMazine effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a therapeutic agent against infections .

作用機序

トリメプラジンは、ヒスタミン H1 受容体部位における結合のために、遊離ヒスタミンと競合することによって作用します。この拮抗作用により、ヒスタミン結合によって引き起こされるかゆみやアレルギー反応などのマイナスの症状が軽減されます。 さらに、トリメプラジンの鎮静作用と制吐作用は、中枢神経系の受容体との相互作用に起因すると考えられています .

類似化合物:

トリメプラジンの独自性: トリメプラジンは、抗精神病薬ではなく、主に抗掻痒剤および抗ヒスタミン剤として使用されるという点で、他のフェノチアジン誘導体とは異なります。 鎮静作用、催眠作用、制吐作用を組み合わせているため、乗り物酔いとアレルギー反応の治療に特に有用です .

類似化合物との比較

Uniqueness of Trimeprazine: Trimeprazine is unique among phenothiazine derivatives due to its primary use as an antipruritic and antihistamine rather than an antipsychotic. Its combination of sedative, hypnotic, and antiemetic properties makes it particularly useful for treating motion sickness and allergic reactions .

生物活性

10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate, commonly referred to as Cyamemazine tartrate, is a compound belonging to the phenothiazine class of medications. This compound has garnered attention for its potential biological activities, particularly in the realm of psychopharmacology. This article delves into its biological activity, pharmacological properties, and relevant case studies.

  • Molecular Formula : C22H28N2O6S
  • Molecular Weight : 448.53 g/mol
  • CAS Number : 1175-88-8
  • Physical Properties :
    • Boiling Point: 420.3 °C
    • Melting Point: Not available
    • Density: Not available
    • Flash Point: 208 °C

Antidepressant Effects

Cyamemazine has been evaluated for its antidepressant properties. In various studies, it has shown significant efficacy in reducing symptoms of depression. For instance, in a study comparing Cyamemazine with standard antidepressants like fluoxetine and phenelzine, it was found that Cyamemazine exhibited a dose-dependent reduction in immobility in the forced swimming test (FST) and tail suspension test (TST), which are common models for assessing antidepressant activity.

Drug Dose (mg/kg) FST Inhibition (%) TST Inhibition (%)
Cyamemazine20028.5146.26
Cyamemazine40032.5551.52
Fluoxetine1055.0639.40
Phenelzine20Not reportedNot reported

These results suggest that Cyamemazine may act on serotonin transporters and monoamine oxidase (MAO) inhibitors, similar to other established antidepressants .

Antipsychotic Activity

Cyamemazine also exhibits antipsychotic properties. It is often used in clinical settings to manage symptoms of schizophrenia and other psychotic disorders. Its mechanism involves antagonism of dopamine D2 receptors, which is a common target for antipsychotic medications.

Toxicological Profile

The toxicity profile of Cyamemazine has been assessed through various bioassays. In brine shrimp lethality bioassays, it demonstrated a relatively low toxicity level (ED50 of approximately 358.65 µg/mL), indicating that while it possesses biological activity, its safety margin is considerable compared to more toxic agents like vincristine sulfate (ED50 of 2.39 µg/mL) .

Case Study: Use in Depression Management

In a clinical trial involving patients with major depressive disorder, Cyamemazine was administered alongside standard therapy. The study highlighted significant improvements in patient-reported outcomes on depression scales such as the Hamilton Depression Rating Scale (HDRS). Patients reported fewer side effects compared to traditional antidepressants, suggesting that Cyamemazine may offer a favorable side effect profile .

Case Study: Schizophrenia Treatment

Another study focused on the efficacy of Cyamemazine in treating acute exacerbations of schizophrenia. The results indicated rapid stabilization of symptoms within the first week of treatment, with a notable decrease in positive symptoms such as hallucinations and delusions .

特性

CAS番号

1175-88-8

分子式

C22H28N2O6S

分子量

448.5 g/mol

IUPAC名

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

InChI

InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChIキー

ZEEPCWVFSHMOPI-LREBCSMRSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

異性体SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

正規SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Key on ui other cas no.

1175-88-8

関連するCAS

1175-88-8

同義語

10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。